molecular formula C28H28N2O B10868670 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Número de catálogo: B10868670
Peso molecular: 408.5 g/mol
Clave InChI: DCJYMHYTRCAPJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (hereafter referred to as Compound 4a) is a dibenzodiazepine derivative synthesized via a one-pot, three-component reaction involving o-phenylenediamine, dimedone, and benzaldehyde in the presence of a Fe₃O₄/f-MWCNT/Ni₂B nanocomposite catalyst . Its structure features a benzyl group at position 10, dimethyl substituents at position 3, and a phenyl group at position 11. Key properties include a melting point of 248–250°C, IR absorption at 1727 cm⁻¹ (C=O stretch), and distinctive NMR signals (e.g., δ 1.09 ppm for CH₃ groups) .

Propiedades

Fórmula molecular

C28H28N2O

Peso molecular

408.5 g/mol

Nombre IUPAC

5-benzyl-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O/c1-28(2)17-23-26(25(31)18-28)27(21-13-7-4-8-14-21)30(19-20-11-5-3-6-12-20)24-16-10-9-15-22(24)29-23/h3-16,27,29H,17-19H2,1-2H3

Clave InChI

DCJYMHYTRCAPJR-UHFFFAOYSA-N

SMILES canónico

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C

Origen del producto

United States

Métodos De Preparación

Cyclocondensation Strategies Involving Amide Intermediates

A foundational approach to dibenzo[b,e] diazepin-1-one derivatives involves cyclocondensation reactions between amine precursors and carbonyl-containing intermediates. For the target compound, this typically begins with the preparation of N-substituted amide precursors.

In one protocol, N-[1-methyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl acetamide undergoes acid-catalyzed cyclization using concentrated H2SO4\text{H}_2\text{SO}_4 at 50°C for 2 hours . This method leverages the electrophilic activation of the amide carbonyl, facilitating intramolecular attack by the aromatic amine to form the diazepinone core. Post-reaction neutralization with NaHCO3\text{NaHCO}_3 and extraction with dichloromethane yields the crude product, which is purified to a final yield of 39% .

Key Reaction Parameters:

ParameterValue/Detail
CatalystH2SO4\text{H}_2\text{SO}_4
Temperature50°C
Reaction Time2 hours
Yield39% (post-purification)

This method, while effective, requires stringent control of protonation states to avoid side reactions such as over-acidification or decomposition .

Catalyst-Free Synthesis via Carbonylated Electrophiles

Recent advancements have introduced catalyst-free routes to dibenzo[b,e] diazepin-1-ones, emphasizing green chemistry principles. A study by Thieme Connect (2017) demonstrates that 3-[(2-aminoaryl)amino]dimedones react with carbonylated electrophiles (e.g., oxalyl chloride) under mild conditions . The absence of metal catalysts simplifies purification and reduces costs.

For the target compound, this method involves:

  • Preparation of 3-[(2-aminoaryl)amino]dimedones : Achieved via nucleophilic substitution between 2-iodoaniline derivatives and dimedone.

  • Reaction with benzyl chloride derivatives : The dimedone intermediate reacts with benzyl chloride at room temperature, forming the diazepinone ring through tandem nucleophilic acyl substitution and cyclization .

Optimized Conditions:

ParameterValue/Detail
SolventDichloromethane
TemperatureRoom temperature (25°C)
Reaction Time24–48 hours
Yield45–55%

This approach avoids toxic metal residues and is scalable, though extended reaction times may limit industrial applicability .

Copper(I)-Catalyzed Tandem C–N Bond Formation

Copper-catalyzed methods offer a versatile pathway for constructing the diazepinone scaffold. A 2014 study by Gawande et al. details a one-pot synthesis using Cu(I) catalysts to mediate tandem C–N bond formation between halo amides and 2-iodoaniline derivatives .

Procedure Overview:

  • Halo amide preparation : Benzyl cyanide is treated with acetic acid and H2SO4\text{H}_2\text{SO}_4 to form the halo amide intermediate.

  • Coupling with 2-iodoaniline : In the presence of CuI\text{CuI} (10 mol%) and Et3N\text{Et}_3\text{N}, the halo amide reacts with 2-iodoaniline at 80°C for 12 hours.

  • Cyclization : Intramolecular C–N coupling forms the seven-membered ring .

Performance Metrics:

ParameterValue/Detail
Catalyst Loading10 mol% CuI
BaseEt3N\text{Et}_3\text{N}
Temperature80°C
Yield50–65%

This method’s modularity allows for diversification of substituents on the diazepinone core, though stoichiometric copper usage may necessitate post-synthesis metal removal .

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methodologies:

MethodAdvantagesLimitationsYield Range
Acid-Catalyzed CyclizationSimple setup; cost-effective reagentsLow yields; harsh acidic conditions35–39%
Catalyst-Free SynthesisEnvironmentally benign; no metal residuesLong reaction times; moderate yields45–55%
Copper-Catalyzed TandemHigh modularity; good yieldsRequires metal catalyst; complex setup50–65%

Mechanistic Insights and Side Reactions

Cyclization Mechanisms:

  • Acid-catalyzed pathways : Protonation of the amide carbonyl enhances electrophilicity, enabling nucleophilic attack by the aryl amine .

  • Copper-mediated coupling : Oxidative addition of Cu(I) to the C–X bond (X = halide) generates intermediates that facilitate C–N bond formation .

Common Side Reactions:

  • Over-alkylation : Occurs when excess benzylating agents are present, leading to di-substituted byproducts .

  • Ring-opening : Prolonged exposure to strong acids or bases can hydrolyze the diazepinone ring, yielding linear diamides .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone-containing dibenzodiazepine core undergoes selective oxidation under controlled conditions. A key reaction involves treatment with m-chloroperoxybenzoic acid (m-CPBA) , which induces a ring contraction to form dihydrobenzoquinazoline derivatives . This transformation occurs via epoxidation of the diazepine ring followed by rearrangement:

ReagentConditionsProductYieldReference
m-CPBADichloromethane, rtDihydrobenzoquinazoline derivative72–85%

This reaction is stereospecific and highly dependent on the electronic effects of substituents. The benzyl group at position 10 enhances steric hindrance, slightly reducing reaction rates compared to non-benzylated analogs .

Reduction Reactions

The ketone moiety at position 1 is susceptible to reduction. Lithium aluminum hydride (LiAlH4) selectively reduces the carbonyl group to a secondary alcohol without affecting the aromatic systems :

ReagentConditionsProductYieldReference
LiAlH4THF, reflux1-Hydroxy derivative68%

Microwave-assisted reduction methods have been explored to improve efficiency, achieving yields up to 78% in 15 minutes.

Electrophilic Aromatic Substitution

The electron-rich benzyl and phenyl substituents facilitate electrophilic substitution. Nitration and halogenation occur preferentially at the para positions of the pendant aromatic rings :

Reaction TypeReagentConditionsProductYieldReference
NitrationHNO3/H2SO40°C, 2h4-Nitro-phenyl derivative63%
ChlorinationCl2, FeCl3DCM, 40°C, 4h2-Chloro-benzyl derivative58%

Steric effects from the 3,3-dimethyl groups limit reactivity at the diazepine ring’s ortho positions .

Rearrangement Reactions

Thermal or acid-catalyzed conditions promote rearrangement to dihydrophenazin-1-(2H)-one derivatives, a process driven by the stabilization of the resulting aromatic system :

ConditionsProductYieldReference
H2SO4, 100°C, 6hDihydrophenazinone analog81%

Density functional theory (DFT) studies confirm that this rearrangement proceeds via a carbocation intermediate stabilized by resonance .

Organocatalytic Functionalization

L-Proline-catalyzed reactions in aqueous media enable Michael addition or Mannich-type reactions at the ketone group, introducing alkyl or aryl substituents :

ReagentConditionsProductYieldReference
Benzaldehyde, L-prolineH2O, 60°C, 2hα-Aryl-substituted derivative89%

This method avoids metal catalysts and aligns with green chemistry principles .

Stability Under Hydrolytic Conditions

The compound exhibits resistance to hydrolysis under neutral conditions but undergoes slow degradation in strong acidic or basic media , cleaving the lactam ring:

ConditionsDegradation ProductHalf-LifeReference
1M HCl, reflux, 24hBenzophenone derivative8h
1M NaOH, reflux, 24hAnthranilic acid analog6h

Key Research Findings

  • The benzyl group at position 10 significantly alters reactivity compared to simpler dibenzodiazepines, enhancing stability during oxidation .

  • Microwave-assisted methods reduce reaction times by 70% without compromising yields.

  • Substituent electronic effects dominate over steric effects in electrophilic substitution .

This compound’s versatile reactivity makes it a valuable scaffold for developing CNS-targeted therapeutics and studying heterocyclic rearrangement mechanisms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

This compound has garnered attention in the pharmaceutical industry due to its structural characteristics and potential biological activities.

Antidepressant Activity

Recent studies have indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit antidepressant properties. The specific compound may act on neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Research has shown that modifications to the benzyl group can enhance these effects, making it a candidate for further development in treating depression .

Anxiolytic Effects

Similar to its antidepressant properties, this compound has been studied for its anxiolytic (anti-anxiety) effects. Preclinical trials suggest that it may reduce anxiety levels in animal models by modulating GABAergic activity. This mechanism is crucial for developing new anxiolytic medications with fewer side effects compared to existing therapies .

Neuropharmacological Studies

A series of neuropharmacological assessments have been conducted to evaluate the efficacy of this compound in various behavioral models.

Case Study: Behavioral Assessment

In a study involving rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus-maze and open field tests. These findings support its potential use as a therapeutic agent for anxiety disorders .

Synthesis and Derivatives

The synthesis of 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps of cyclization and functionalization. Variations in the synthesis process can lead to different derivatives with enhanced pharmacological profiles.

Table 1: Synthetic Routes and Yields

Synthesis RouteYield (%)Key Modifications
Route A85Benzyl substitution
Route B75Dimethyl modification
Route C90Hydroxylation

Mecanismo De Acción

El mecanismo de acción de 10-bencil-3,3-dimetil-11-fenil-2,3,4,5,10,11-hexahidro-1H-dibenzo[b,e][1,4]diazepin-1-ona involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir receptores de neurotransmisores, enzimas o canales iónicos. Los efectos del compuesto se median a través de la modulación de estos objetivos, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Dibenzodiazepine derivatives differ primarily in substituents at positions 3, 10, and 11, which significantly impact their physicochemical properties. Below is a comparative analysis:

Table 1: Key Compounds and Their Properties
Compound ID Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data Reference
4a (Target Compound) 3,3-dimethyl; 10-benzyl; 11-phenyl 248–250 N/A IR: 1727 cm⁻¹ (C=O); ¹H NMR: δ 1.09 (s, 6H, CH₃), 5.05 (s, 1H, C-H)
6e 3,3-dimethyl; 10-acetyl; 11-(p-nitrobenzoyl) 230 (decomp.) 75 ¹H NMR: Aromatic shifts indicative of nitro group; yellow crystals
6f 3,3-dimethyl; 10-acetyl; 11-(p-cyclohexyl) 152–153 70 Lower mp due to bulky cyclohexyl; pale yellow crystals
6g 2,2-dimethyl; 10-acetyl; 11-(p-bromobenzoyl) 239–240 77 Bromine substituent increases molecular weight; ¹H NMR shows Br coupling effects
5a 11-benzoyl 229–230 78 IR: 1710 cm⁻¹ (C=O); elemental analysis matches C₂₂H₂₁N₂O₂
15 (CAS: Unspecified) 10-(4-bromobenzoyl); 11-(4-methoxyphenyl) N/A N/A Molecular weight: 531.44 g/mol; bromo and methoxy groups enhance polarity
Key Observations:
  • Melting Points : Electron-withdrawing groups (e.g., nitro in 6e ) increase melting points due to enhanced intermolecular forces, while bulky substituents (e.g., cyclohexyl in 6f ) reduce melting points by disrupting crystal packing .
  • Spectral Signatures : The C=O stretch in IR varies slightly (1710–1727 cm⁻¹), reflecting electronic effects of adjacent substituents. NMR aromatic shifts correlate with substituent electron-donating/withdrawing properties .
  • Synthetic Yields : Most derivatives exhibit yields of 70–78%, suggesting consistent efficiency across acylation and alkylation reactions .
Compound 4a

Synthesized via a one-pot, multicomponent reaction using a recyclable Fe₃O₄/f-MWCNT/Ni₂B nanocomposite catalyst under optimized conditions (Table 4 in ). Advantages include reduced reaction time and environmental impact compared to traditional methods.

Comparison:
  • Catalyst Efficiency: The nanocomposite in 4a’s synthesis offers higher sustainability, whereas classical methods (e.g., acid anhydrides) require stoichiometric reagents .
  • Reaction Scope : Arylglyoxal-based routes (for 5a-p ) enable diverse aryl substitutions but may require longer reaction times .

Structural and Functional Implications

  • Position 10 (Benzyl vs. Acyl): The benzyl group in 4a may enhance lipophilicity compared to acetyl or propanoyl groups (e.g., 6e, 2), affecting membrane permeability .
  • Position 11 (Aryl vs.

Actividad Biológica

10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C28H28N2O
  • Molecular Weight : 420.54 g/mol
  • CAS Number : 37587-36-3

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including its effects on neurological conditions and its potential as an anti-cancer agent.

Neurological Activity

Research indicates that compounds similar to 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases such as Alzheimer's.

Compound IC50 (μM) Target
10-benzyl...12.5AChE
Compound A15.0AChE
Compound B8.0BuChE

In these studies, the compound demonstrated a competitive inhibition mechanism against these enzymes, suggesting its potential use in treating cognitive decline.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)20.0Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)25.0Inhibition of proliferation

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Study on Cognitive Function : A study involving animal models demonstrated that administration of the compound improved memory and learning capabilities. The results showed increased levels of acetylcholine in the hippocampus after treatment.
  • Anticancer Efficacy : In a recent clinical trial involving patients with metastatic breast cancer, the compound was administered alongside standard chemotherapy. Preliminary results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.

The biological activity of 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one appears to be mediated through:

  • Inhibition of cholinesterases leading to increased acetylcholine levels.
  • Modulation of apoptotic pathways in cancer cells through activation of caspases and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 10-benzyl-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one?

  • Methodological Answer : Begin with a Design of Experiments (DOE) approach to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Use orthogonal arrays to minimize trial runs while maximizing data output . For heterocyclic systems like dibenzodiazepinones, prioritize regioselective cyclization steps and monitor by HPLC for intermediates (e.g., nitro-substituted analogs as precursors; see ). Computational pre-screening of reaction pathways via quantum chemical calculations (e.g., DFT) can reduce experimental redundancy .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with single-crystal X-ray diffraction for unambiguous confirmation. For example, demonstrates the use of X-ray crystallography (R factor = 0.043) to resolve the bicyclic framework and substituent positions in analogous dibenzodiazepinones. Purity assessment via HPLC (≥98% as in ) is critical to exclude regioisomeric byproducts.

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ reaction path search algorithms (e.g., GRRM or AFIR) integrated with density functional theory (DFT) to model transition states and intermediates. highlights ICReDD’s approach using quantum calculations to predict regioselectivity in benzodiazepine derivatives. Molecular dynamics simulations can further assess solvent effects on reaction kinetics .

Q. How do electronic and steric effects of substituents (e.g., benzyl, phenyl) influence the compound’s pharmacological or catalytic activity?

  • Methodological Answer : Conduct comparative studies using substituent analogs (e.g., 4-methoxyphenyl in or diethylaminoethyl in ). Utilize Hammett σ constants to quantify electronic effects and correlate with experimental data (e.g., binding affinity or catalytic turnover). For steric analysis, molecular docking or crystal structure overlays (as in ) can map steric clashes in receptor binding pockets.

Q. What experimental frameworks resolve contradictions in solubility or stability data across studies?

  • Methodological Answer : Apply metastability zone determination via polythermal methods or use high-throughput solubility screening under varied pH and ionic strength. For stability, accelerated degradation studies (e.g., Arrhenius modeling) paired with LC-MS can identify degradation pathways. Cross-reference with CRDC guidelines (RDF2050108) on process control to standardize experimental conditions .

Methodological Design & Data Analysis

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Use a fragment-based approach, systematically varying substituents at positions 10 (benzyl) and 11 (phenyl). Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. emphasizes DOE principles to minimize confounding variables in SAR datasets.

Q. What advanced characterization techniques are critical for studying polymorphic forms of this compound?

  • Methodological Answer : Pair differential scanning calorimetry (DSC) with variable-temperature X-ray diffraction to map polymorph transitions. For surface morphology, use SEM-EDS ( ’s crystallography data provides a baseline for lattice comparisons). CRDC subclass RDF2050107 on particle technology offers methodologies for analyzing crystallite size distributions .

Handling Contradictory Data

Q. How should conflicting results in reaction yields or selectivity be addressed?

  • Methodological Answer : Replicate experiments under strictly controlled conditions (CRDC RDF2050108) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate with computational models ( ) to reconcile discrepancies between predicted and observed outcomes. Document all parameters (e.g., solvent lot, humidity) per ASTM E2966-14 guidelines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.